3-Bromo-5-ethynylphenyl sulfurofluoridate
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Overview
Description
3-Bromo-5-ethynylphenyl sulfurofluoridate is a chemical compound with the molecular formula C8H4BrFO3S It is a member of the sulfonyl fluorides family, which are known for their unique reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynylphenyl sulfurofluoridate typically involves the reaction of 3-bromo-5-ethynylphenol with sulfuryl fluoride (SO2F2) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfurofluoridate group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain the desired reaction conditions and minimize the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethynylphenyl sulfurofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The ethynyl group allows for coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and copper co-catalysts are often employed in coupling reactions involving the ethynyl group.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and various coupled products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-ethynylphenyl sulfurofluoridate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to form stable covalent bonds with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethynylphenyl sulfurofluoridate involves its ability to act as an electrophilic warhead. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the formation of covalent bonds. This reactivity makes it a valuable tool in chemical biology for the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-ethynylphenyl sulfonate
- 3-Bromo-5-ethynylphenyl sulfonamide
- 3-Bromo-5-ethynylphenyl sulfonyl chloride
Uniqueness
Compared to similar compounds, 3-Bromo-5-ethynylphenyl sulfurofluoridate is unique due to its sulfonyl fluoride group, which provides a balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in the development of biochemical probes and enzyme inhibitors .
Properties
Molecular Formula |
C8H4BrFO3S |
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Molecular Weight |
279.08 g/mol |
IUPAC Name |
1-bromo-3-ethynyl-5-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C8H4BrFO3S/c1-2-6-3-7(9)5-8(4-6)13-14(10,11)12/h1,3-5H |
InChI Key |
ZUVDZEIFFAOKRJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Br)OS(=O)(=O)F |
Origin of Product |
United States |
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